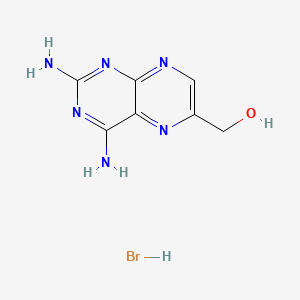

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

描述

Contextualization within the Broader Class of Pteridine (B1203161) Derivatives

Pteridine derivatives are a class of aromatic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. ijrpr.comderpharmachemica.com This core structure is the foundation for a multitude of molecules that are essential for life. orientjchem.org In nature, pteridines are found in pigments, such as the coloring agents in the wings of butterflies (from which the name "pteridine" is derived, from the Greek pteron for wing), and function as enzymatic cofactors. orientjchem.orgresearchgate.net

The pteridine nucleus is a key component of several vital biomolecules, including folic acid and riboflavin (B1680620) (Vitamin B2). ijrpr.com Due to their structural diversity and involvement in critical biological pathways, pteridine derivatives have been extensively studied for their therapeutic potential. researchgate.netnih.gov The 2,4-diaminopteridine (B74722) scaffold, in particular, is a recurring motif in many biologically active compounds. nih.govtandfonline.com (2,4-Diaminopteridin-6-yl)methanol (B18576) Hydrobromide is a synthetic derivative belonging to this important class, characterized by amino groups at positions 2 and 4, and a hydroxymethyl group at position 6 of the pteridine ring system.

Significance as a Key Synthetic Intermediate for Biologically Relevant Pteridine Compounds

The primary significance of (2,4-diaminopteridin-6-yl)methanol and its hydrobromide salt is its role as a key intermediate in the synthesis of complex pteridine-based drugs. google.com Its structure is a precursor to potent antifolates, which are compounds that interfere with the action of folic acid. Folic acid is crucial for the synthesis of DNA and other cellular processes, and its inhibition can halt cell proliferation, a key strategy in cancer chemotherapy. orientjchem.orgnih.gov

Beyond Methotrexate, this intermediate is valuable for creating a library of other pteridine derivatives. Researchers have used it to develop novel compounds targeting various diseases. For instance, it serves as a starting material for potential antimalarial drugs, based on the hypothesis that parasites could convert these precursors into toxic antifolates. nih.gov It has also been used in the synthesis of inhibitors for parasitic enzymes like pteridine reductase, which are distinct from their human counterparts, offering a selective therapeutic target. nih.govnih.gov The versatility of the hydroxymethyl group allows for various chemical transformations, making (2,4-diaminopteridin-6-yl)methanol a foundational molecule in the exploration and development of new pteridine-based therapeutics. nih.govmolbase.com

Structure

3D Structure of Parent

属性

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCVATFASXGJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973541 | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-91-0, 57963-59-4 | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76145-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridinehydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57963-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Diaminopteridin 6 Yl Methanol Hydrobromide

Precursor Synthesis Pathways Leading to (2,4-Diaminopteridin-6-yl)methanol (B18576)

The principal precursor to the title hydrobromide salt is the free base, (2,4-diaminopteridin-6-yl)methanol, also known as 2,4-diamino-6-(hydroxymethyl)pteridine. The methodologies for its synthesis are well-established, centering on the construction of the fused pyrazino[2,3-d]pyrimidine ring system. derpharmachemica.com

The formation of the 2,4-diamino-6-(hydroxymethyl)pteridine core is the cornerstone of the synthesis. This involves the strategic assembly of the bicyclic pteridine (B1203161) nucleus from acyclic or monocyclic precursors.

The most prevalent method for assembling the pteridine nucleus is through a condensation reaction, often referred to as the Isay reaction. derpharmachemica.com This specific synthesis involves the reaction of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound or its equivalent. derpharmachemica.com In the case of 2,4-diamino-6-(hydroxymethyl)pteridine, the reaction proceeds by condensing 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone. google.comgoogleapis.com

The reaction conditions, particularly pH, are critical for selectively forming the desired 6-(hydroxymethyl) isomer over the 7-(hydroxymethyl) byproduct. google.comgoogle.com An acidic pH range is generally favored. google.comgoogle.com Initial methods utilized sodium acetate (B1210297) buffers, but later improvements eliminated this to reduce deleterious isomerization. google.com Optimized procedures involve strict pH control, often between 2.5 and 5.5, using the hydrochloride salt of the pyrimidine (B1678525) precursor and adjusting with sodium hydroxide. google.comgoogle.com One patented process specifies a pH range of 1.0 to 2.5 for the preparation of the hydrohalide salts directly. google.com The reaction is typically conducted in water in the presence of air or molecular oxygen. google.comgoogle.com

| Parameter | Condition | Purpose/Note | Reference |

|---|---|---|---|

| pH Range | 1.0 - 5.5 | Crucial for favoring the 6-hydroxymethyl isomer over the 7-hydroxymethyl isomer. | google.comgoogle.comgoogle.com |

| Atmosphere | Air / Molecular Oxygen | Acts as the oxidant in the ring-closing condensation. | google.comgoogle.com |

| Solvent | Water | Primary solvent for the reaction. | google.com |

| Temperature | Room Temperature | The reaction proceeds efficiently without heating. | google.com |

| Buffer | None (formerly Sodium Acetate) | Elimination of acetate buffer reduces isomerization byproducts. | google.com |

The synthesis of the pteridine ring system fundamentally relies on appropriately substituted pyrimidine precursors. wikipedia.orgnih.gov For the target molecule, the essential building block is 2,4,5,6-tetraaminopyrimidine . google.comgoogleapis.com This compound provides the pre-formed, diamino-substituted pyrimidine ring that will become part of the final pteridine structure. It is commonly used as a sulfate (B86663) or hydrochloride salt. google.comchemicalbook.com The synthesis often begins by converting the more stable tetraaminopyrimidine sulfate to the hydrochloride salt in situ. google.comchemicalbook.com This pyrimidine derivative undergoes condensation with dihydroxyacetone, where the 5- and 6-amino groups of the pyrimidine react to form the second ring (the pyrazine (B50134) ring). googleapis.com

| Reactant | Role | Common Form | Reference |

|---|---|---|---|

| 2,4,5,6-Tetraaminopyrimidine | Provides the diamino-pyrimidine portion of the nucleus. | Sulfate or Hydrochloride salt | google.comchemicalbook.com |

| Dihydroxyacetone | Provides the three-carbon unit that forms the pyrazine ring. | - | google.comgoogleapis.com |

The functional groups of 2,4-diamino-6-(hydroxymethyl)pteridine—the amino groups at positions 2 and 4 and the hydroxymethyl group at position 6—are not typically added to a pre-existing pteridine ring. Instead, the synthetic strategy relies on the use of appropriately functionalized precursors that assemble to form the final, desired structure.

The 2- and 4-amino groups are inherent to the structure of the chosen pyrimidine building block, 2,4,5,6-tetraaminopyrimidine. google.com The hydroxymethyl group at the 6-position is derived directly from the condensation partner, dihydroxyacetone. googleapis.com Therefore, the functionalization is a direct consequence of the specific building blocks chosen for the ring-forming condensation reaction, a common and efficient strategy in heterocyclic chemistry.

The hydroxymethyl group of (2,4-diaminopteridin-6-yl)methanol is a versatile functional handle that can be converted to other groups to facilitate subsequent reactions. A particularly important transformation is its conversion to a halomethyl group, creating a reactive site for nucleophilic substitution. This is a key step in the synthesis of antifolates like Methotrexate, where the halogenated pteridine is coupled with a side chain. google.comgoogle.com

The conversion of the primary alcohol to a halide is achieved using standard halogenating agents.

Chlorination: The reaction of 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride (SOCl₂) effectively converts the hydroxymethyl group to a chloromethyl group, yielding 2,4-diamino-6-chloromethylpteridine (B1208208) hydrochloride. google.comgoogleapis.com This reaction is often performed using thionyl chloride as both the reagent and the solvent at room temperature. google.comgoogleapis.com

Bromination: For the synthesis of the corresponding bromomethyl analog, a phosphine-halogen system is employed. Specifically, reacting the hydrobromide salt of 2,4-diamino-6-hydroxymethylpteridine with triphenyldibromophosphorane (generated from triphenylphosphine (B44618) and bromine) yields the 6-bromomethylpteridine derivative. google.comgoogle.com During this process, the amino groups are transiently protected as phosphazino groups. google.com

| Halogenating Agent | Product | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 2,4-Diamino-6-chloromethylpteridine hydrochloride | google.comgoogleapis.com |

| Triphenyldibromophosphorane (Ph₃PBr₂) | 2,4-Bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide | google.comgoogle.com |

Conversion of Hydroxymethyl Group to Halogenated Analogues

Optimized Reaction Conditions for Halogenomethyl Pteridine Formation

The conversion of (2,4-diaminopteridin-6-yl)methanol to its halogenated counterparts, such as the bromomethyl or chloromethyl derivatives, is a critical step in the synthesis of various biologically active molecules. This transformation is typically achieved by substituting the hydroxyl group with a halogen. The resulting 2,4-diamino-6-(halogenomethyl)pteridine is often prepared as its hydrohalide salt, for instance, the hydrobromide, to enhance stability and facilitate further reactions.

One common method involves the use of triphenylphosphine dibromide (PPh₃Br₂). In a typical procedure, solid (2,4-diaminopteridin-6-yl)methanol is added to a mixture of triphenylphosphine dibromide and a solvent like dimethylacetamide (DMA). googleapis.com The reaction is stirred at a controlled temperature, often between 20-25°C, for several hours to ensure complete conversion. googleapis.com Another established method employs a combination of N-bromosuccinimide (NBS) and triphenylphosphine as the brominating agent. google.com This approach also proceeds under mild conditions to yield the desired bromomethylpteridine. google.com

For the synthesis of the corresponding chloromethyl derivative, thionyl chloride (SOCl₂) is a frequently used reagent. The reaction involves treating 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride, which effectively replaces the hydroxyl group with chlorine.

Optimization of these reactions is crucial to maximize yield and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Table 1: Optimized Conditions for Halogenomethyl Pteridine Formation

| Halogenating Agent | Precursor | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| PPh₃Br₂ | (2,4-diaminopteridin-6-yl)methanol | Dimethylacetamide | 20-25°C | 3.5 hours | 2,4-diamino-6-bromomethylpteridine googleapis.com |

| NBS / PPh₃ | (2,4-diaminopteridin-6-yl)methanol | Tetracol phenixin | Low Temperature | - | 2,4-diamino-6-bromomethylpteridine google.com |

| SOCl₂ | (2,4-diaminopteridin-6-yl)methanol | Thionyl Chloride (neat) | Room Temperature | - | 2,4-diamino-6-chloromethylpteridine sci-hub.se |

Advanced Synthetic Approaches to Pteridine Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing the pteridine core and related heterocyclic systems. These approaches offer advantages in terms of diversity, efficiency, and purity of the final products.

Solid-Phase Synthesis Techniques for Bicyclic Polyaza Heterocycles

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of heterocyclic compounds, including pteridines. nih.gov This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate. nih.gov

A versatile strategy for the solid-phase synthesis of pteridines involves linking a pre-formed pyrimidine to a polystyrene resin via a thioether bond at the 2- or 4-position. nih.gov The second ring (the pyrazine ring) is then constructed on the solid support. Finally, the desired pteridine derivative is cleaved from the resin. This cleavage can be achieved directly or through an oxidative process, allowing for further functionalization at the cleavage site. nih.gov This methodology not only allows for variation in the substituents on the pyrazine ring but also at the point of cleavage, enhancing the diversity of the synthesized compounds. nih.gov

Regioselective Pteridine Synthesis Strategies (e.g., Timmis Reaction Variants)

The regiochemistry of the pteridine ring is crucial for its biological activity. Therefore, developing synthetic strategies that allow for precise control over the placement of substituents is of high importance.

One of the most common methods for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, known as the Gabriel-Isay reaction. nih.govderpharmachemica.com However, if an unsymmetrical dicarbonyl compound is used, this reaction can lead to a mixture of regioisomers (e.g., 6- and 7-substituted pteridines). To overcome this, strategies have been developed to control the regioselectivity. For the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine, reacting a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone (B48652) at a controlled pH of 1.0 to 2.5 favors the formation of the desired 6-substituted isomer. google.com Slowly adding the dihydroxyacetone solution to the pyrimidine salt is a key part of this regioselective control. google.com

The Timmis synthesis is another important regioselective method. In its classic form, it involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group (e.g., a ketone or nitrile). Generally, the nitroso group condenses with the active methylene group, and the C4-amino group condenses with the carbonyl group, leading to an unambiguous structure. While yields can sometimes be modest, the high regioselectivity of the Timmis reaction and its variants makes it a valuable tool in pteridine chemistry.

Table 2: Comparison of Regioselective Pteridine Synthesis Strategies

| Reaction Name | Precursors | Key Feature for Regiocontrol | Typical Product |

|---|---|---|---|

| Gabriel-Isay Variant | 2,4,5,6-Tetraaminopyrimidine salt + 1,3-Dihydroxyacetone | Reaction at controlled pH (1.0-2.5) | 2,4-Diamino-6-(hydroxymethyl)pteridine google.com |

| Timmis Synthesis | 4-Amino-5-nitrosopyrimidine + Active methylene compound | Specific condensation pattern of nitroso and amino groups | Unambiguously substituted pteridines |

Multicomponent Reactions in Pteridine Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govmdpi.com They allow for the rapid assembly of complex molecules from simple precursors in a one-pot fashion, which is highly advantageous in drug discovery and development. nih.gov

While specific, widely adopted MCRs for the de novo synthesis of the pteridine core are less common than stepwise approaches, the principles of MCRs can be applied to streamline pteridine synthesis. A hypothetical MCR for pteridine construction could involve the one-pot reaction of a guanidine (B92328) derivative, a β-ketoester, and a dicarbonyl compound. More practically, existing multi-step syntheses are being re-evaluated to combine steps into a single, more efficient process. For instance, developing one-pot reactions that allow for the rapid assembly of complex, fused pteridine-based molecules from simple precursors is an active area of research. The application of MCRs significantly accelerates the synthesis of compound libraries for biological screening. nih.gov

Role of 2,4 Diaminopteridin 6 Yl Methanol Hydrobromide in the Synthesis of Functionalized Pteridine Derivatives

Utility in the Synthesis of Folic Acid Antimetabolites

The pteridine (B1203161) scaffold is the core of folic acid, a vital coenzyme in the synthesis of nucleic acids and amino acids. Consequently, derivatives of pteridine that can interfere with folic acid metabolism have been a cornerstone of cancer chemotherapy. (2,4-Diaminopteridin-6-yl)methanol (B18576) hydrobromide is a key precursor in the synthesis of several important folic acid antagonists.

Formation of 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide as an Alkylation Agent

A crucial step in the utilization of (2,4-diaminopteridin-6-yl)methanol hydrobromide is its conversion to the more reactive 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. This transformation is typically achieved by treating the starting alcohol with a brominating agent such as phosphorus tribromide or a combination of triphenylphosphine (B44618) and a bromine source. The resulting bromomethyl derivative is a potent alkylating agent, readily undergoing nucleophilic substitution reactions. This intermediate is central to the construction of various folic acid antimetabolites, where the bromomethyl group serves as an electrophilic handle to connect the pteridine core to different side chains.

Alkylation Reactions for the Construction of Methotrexate Analogues

Methotrexate is a widely used chemotherapeutic agent that functions as an inhibitor of dihydrofolate reductase (DHFR). The synthesis of methotrexate and its analogues often involves the alkylation of a p-aminobenzoyl-L-glutamic acid derivative with 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. For instance, the reaction of diethyl p-(N-methylamino)benzoyl-L-glutamate with 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, followed by saponification of the resulting ester, yields methotrexate. This synthetic strategy has been adapted to create a variety of methotrexate analogues by modifying the glutamic acid side chain or the aromatic ring, allowing for the exploration of structure-activity relationships and the development of more potent and selective DHFR inhibitors.

| Reactant 1 | Reactant 2 | Product | Reference |

| 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide | Diethyl p-(N-methylamino)benzoyl-L-glutamate | Diethyl ester of Methotrexate | N/A |

| Diethyl ester of Methotrexate | Sodium Hydroxide | Methotrexate | N/A |

Approaches to Pralatrexate and Other Folate Antagonist Derivatives

Pralatrexate, another potent DHFR inhibitor, is a 10-deazaaminopterin analogue. Its synthesis also leverages the reactivity of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. In a key step, this alkylating agent is reacted with a suitable nucleophile, such as a derivative of 4-(1-hydroxy-pent-4-ynyl)benzoic acid, to introduce the characteristic side chain of pralatrexate. The development of synthetic routes to pralatrexate and other complex folate antagonists highlights the versatility of the 6-(bromomethyl)pteridine intermediate in constructing intricate molecular architectures with therapeutic potential.

Derivatization at the C-6 Position of the Pteridine Ring

The C-6 position of the pteridine ring is a prime site for chemical modification to generate a wide range of derivatives with diverse biological activities. Starting from (2,4-diaminopteridin-6-yl)methanol, various synthetic strategies have been employed to introduce new functional groups and build upon the pteridine core.

Introduction of Varied Side Chains for Diversified Chemical Space

The conversion of the hydroxymethyl group of (2,4-diaminopteridin-6-yl)methanol to a reactive electrophile, such as a bromomethyl or chloromethyl group, opens the door to a vast chemical space through nucleophilic substitution reactions. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse side chains at the C-6 position. This approach has been utilized to synthesize libraries of pteridine derivatives for screening against various biological targets. For example, reaction with different substituted anilines or aliphatic amines leads to a range of N-substituted aminomethylpteridines, each with unique physicochemical properties and potential biological activities.

| Electrophile | Nucleophile | Product Class |

| 6-(Bromomethyl)-2,4-diaminopteridine | Primary/Secondary Amines | N-Substituted aminomethylpteridines |

| 6-(Bromomethyl)-2,4-diaminopteridine | Thiols | Thioether-linked pteridines |

| 6-(Bromomethyl)-2,4-diaminopteridine | Alcohols/Phenols | Ether-linked pteridines |

Strategies for Carbon-Carbon Bond Formation on the Pyrazine (B50134) Ring

Beyond the introduction of heteroatom-linked side chains, significant efforts have been directed towards the formation of carbon-carbon bonds at the C-6 position of the pyrazine ring of the pteridine core. These strategies allow for the synthesis of derivatives with aryl, alkenyl, and alkynyl substituents, greatly expanding the structural diversity of accessible pteridine analogues.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. Starting from a 6-halo-2,4-diaminopteridine, which can be synthesized from (2,4-diaminopteridin-6-yl)methanol, various C-C bond-forming reactions can be performed:

Heck Reaction : The reaction of a 6-halopteridine with an alkene in the presence of a palladium catalyst and a base can be used to introduce alkenyl side chains. This reaction is valuable for synthesizing pteridine derivatives with unsaturated linkers. wikipedia.org

Sonogashira Coupling : This reaction involves the coupling of a 6-halopteridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net It provides a direct route to 6-alkynylpteridines, which are versatile intermediates for further functionalization or can be incorporated into biologically active molecules. researchgate.net

Suzuki Coupling : The Suzuki reaction, which couples an organoboron compound with an organic halide, can be employed to introduce aryl or heteroaryl substituents at the C-6 position. This is a highly versatile method for creating biaryl structures.

These organometallic strategies provide access to a wide range of C-6 substituted pteridines that would be difficult to synthesize through traditional methods, thereby enabling the exploration of novel chemical space for drug discovery and other applications.

Formation of Pterin-Sulfonamide Conjugates

The synthesis of pterin-sulfonamide conjugates, which are investigated for their potential as antibacterial agents and enzyme inhibitors, can be approached using (2,4-diaminopteridin-6-yl)methanol as a key starting material. nih.govwustl.edunih.gov This pteridine derivative serves as a precursor to a more reactive intermediate necessary for coupling with various sulfonamides.

An initial synthetic strategy involved a two-step process beginning with the conversion of (2,4-diaminopteridin-6-yl)methanol to a halogenated intermediate. nih.gov Specifically, the commercially available (2,4-diaminopteridin-6-yl)methanol is treated with triphenylphosphine and bromine. This reaction is designed to replace the hydroxyl group of the methanol (B129727) substituent at the 6-position of the pteridine ring with a bromine atom, yielding the 6-bromomethyl pterin (B48896) analog. nih.gov

This brominated intermediate is the key electrophile intended for the subsequent coupling reaction. The second step of this proposed synthesis is the nucleophilic substitution reaction where the 6-bromomethyl pterin analog is coupled with a desired sulfonamide. nih.gov However, this synthetic route proved to be challenging, and attempts to modify the alkylating conditions or protect the sulfonamide functionality were unsuccessful. researchgate.net

Due to these difficulties, an alternative and more flexible synthetic route was developed that did not proceed through the direct coupling of the 6-bromomethyl pterin with sulfonamides. nih.govresearchgate.net

Although the direct coupling strategy faced significant hurdles, the initial proposed reaction highlights the role of (2,4-diaminopteridin-6-yl)methanol as a foundational molecule for creating reactive pteridine intermediates. The proposed, though ultimately unsuccessful, reaction is detailed in the table below.

Table 1: Proposed Synthesis of Pterin-Sulfonamide Conjugates via a 6-Bromomethyl Pterin Intermediate

| Step | Reactants | Reagents | Product | Purpose |

| 1 | (2,4-diaminopteridin-6-yl)methanol | Triphenylphosphine, Bromine | 2,4-diamino-6-(bromomethyl)pteridine | Formation of a reactive electrophilic intermediate |

| 2 | 2,4-diamino-6-(bromomethyl)pteridine, Sulfonamide | - | Pterin-Sulfonamide Conjugate | Coupling of the pterin moiety with a sulfonamide |

Pterin-sulfonamide conjugates are of significant interest because they can act as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of many microorganisms. nih.govwustl.edunih.gov By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides can be incorporated by DHPS to form non-functional "dead-end" pterin-sulfa adducts, thus inhibiting bacterial growth. researchgate.netnih.gov The covalent synthesis of these conjugates allows for the study of their biochemical and microbiological properties as potential antibacterial agents. nih.govwustl.edunih.gov

Biochemical and Biological Research Applications of Derivatives of 2,4 Diaminopteridin 6 Yl Methanol Hydrobromide

Enzyme Inhibition Studies by Pteridine (B1203161) Derivatives

The pteridine scaffold is a common feature in the active sites of numerous enzymes, making its derivatives potent and selective inhibitors. Research has extensively focused on leveraging this property for therapeutic and investigational purposes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies. zsmu.edu.uaijrpr.com

Pteridine derivatives, particularly those with a 2,4-diamino substitution pattern, are well-established inhibitors of DHFR. nih.gov Methotrexate, a well-known anticancer drug, is a classic example of a pteridine-based DHFR inhibitor. ijrpr.com The mechanism of inhibition by these compounds is typically competitive, where they bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, dihydrofolate. nih.govnih.gov The binding is often slow and tight, leading to potent inhibition of the enzyme's activity. nih.gov

The degree of synergism between the binding of NADPH, a cofactor for DHFR, and the pteridine inhibitor can vary. nih.gov Some compounds exhibit noncompetitive inhibition with respect to NADPH, while others with a high degree of synergism show uncompetitive inhibition. nih.gov

| Pteridine Derivative Class | Inhibition Mechanism | Key Research Findings | References |

|---|---|---|---|

| 2,4-Diaminopteridines | Slow, tight-binding competitive inhibition | Act as potent inhibitors of DHFR from both bacterial and vertebrate sources. | nih.gov |

| Substituted Pteridine-2,4,7-triones | Varying levels of DHFR inhibition | The lipophilicity and specific substitutions on the pteridine ring influence inhibitory activity. | zsmu.edu.ua |

| Furo[3,2-g]pteridine derivatives | Moderate DHFR inhibition | Annulation of a furan ring to the pteridine system can be a viable approach for developing DHFR inhibitors. | zsmu.edu.ua |

Dihydropteroate (B1496061) synthase (DHPS) is another key enzyme in the folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form dihydropteroate. nih.govnih.gov This pathway is essential for bacteria but absent in humans, making DHPS an attractive target for antibacterial agents. patsnap.com

Pteridine derivatives that mimic the natural substrate, DHPPP, can act as inhibitors of DHPS. nih.govresearchgate.net These compounds bind to the pterin-binding site of the enzyme, preventing the catalytic reaction from occurring. nih.gov This mechanism is distinct from that of sulfonamide antibiotics, which are pABA analogues and bind to a different sub-site. nih.govpatsnap.com The development of pterin-site inhibitors is a promising strategy to overcome sulfonamide resistance. nih.gov

Structural studies have revealed the key interactions between pteridine-based inhibitors and the active site of DHPS, providing a basis for the rational design of more potent and specific inhibitors. nih.gov Some pterin-sulfonamide conjugates have been synthesized and shown to competitively inhibit DHPS. nih.gov

| Pteridine Derivative Class | Inhibition Mechanism | Key Research Findings | References |

|---|---|---|---|

| Pterin-like compounds | Competitive inhibition at the pterin-binding site | Can bypass sulfonamide resistance mechanisms. | nih.gov |

| Pterin-sulfonamide conjugates | Competitive inhibition | Demonstrate antibacterial action through DHPS inhibition and antagonism of the folate pathway. | nih.gov |

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity, inflammation, and hematopoiesis. researchgate.netnih.gov Dysregulation of JAK signaling is associated with various autoimmune diseases and cancers, making them important therapeutic targets. nih.gov

Substituted pteridine scaffolds have emerged as a promising class of JAK inhibitors. researchgate.net These compounds are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins. uq.edu.au The development of selective inhibitors for specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key area of research to minimize off-target effects. researchgate.net

Structure-based drug design, aided by X-ray crystallography, has been instrumental in the development of potent and selective pteridine-based JAK inhibitors. uq.edu.au Modifications to the pteridine core and its substituents can modulate the potency and selectivity of these inhibitors for different JAK family members. nih.gov

| Pteridine Scaffold | Target Kinase | Key Research Findings | References |

|---|---|---|---|

| Pyrrolopyrazines | JAK3 | Identified through scaffold hopping and structure-based design, showing comparable activity to existing JAK inhibitors. | researchgate.net |

| Tetracyclic pyridone imidazoisoquinoline | JAK1, JAK2 | Binds deep within the ATP-binding site, providing a basis for potent inhibition. | uq.edu.au |

Beyond DHFR, DHPS, and tyrosine kinases, pteridine derivatives have been investigated as inhibitors of a range of other enzymes. Their versatile structure allows for interactions with various enzymatic active sites.

Nitric Oxide Synthases (NOS): Pteridine derivatives have been designed to target the (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip) binding site of nitric oxide synthases, which are involved in the production of nitric oxide, a key signaling molecule. nih.gov

Xanthine Oxidase: Some pteridine derivatives have shown inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. ijrpr.com

Lipoxygenase: Pteridine derivatives have been studied as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. ijrpr.comresearchgate.net

Adenosine (B11128) Kinase: Certain pteridine compounds have demonstrated inhibitory effects on adenosine kinase. ijrpr.com

Pteridine Reductase 1 (PTR1): In trypanosomes, PTR1 provides a bypass mechanism for DHFR inhibition. Dual inhibition of DHFR and PTR1 is a strategy being explored for the development of anti-trypanosomal drugs. nih.gov

Interactions with Fundamental Metabolic Pathways

The structural analogy of pteridine derivatives to natural folates and biopterins allows them to influence various metabolic pathways, most notably those involving amino acids.

Pteridines are intrinsically linked to amino acid metabolism. Tetrahydrobiopterin (BH4), an unconjugated pteridine, is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters. researchgate.net Specifically, BH4 is required for the function of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. researchgate.net

Studies in Drosophila melanogaster have shown that high dietary levels of aromatic amino acids can perturb the balance of pteridine pools. nih.gov Conversely, mutations affecting pteridine biosynthesis can lead to sensitivity to the toxic effects of high levels of amino acids like phenylalanine. nih.gov This interplay suggests that pteridine analogues could be used to modulate amino acid metabolism, although this area of research is less developed compared to enzyme inhibition studies. The impairment of sulfur amino acid metabolism, for instance, has been linked to various pathological processes, and the pathways involved are connected to folate cycles. mdpi.com

Interference with Nucleic Acid Synthesis Pathways

Derivatives of (2,4-diaminopteridin-6-yl)methanol (B18576) are significant subjects of research due to their structural similarity to folic acid, which allows them to interfere with folate-dependent metabolic pathways. A primary mechanism of this interference is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. snv63.ruresearchgate.net

The 2,4-diaminopteridine (B74722) core is a key pharmacophore found in many DHFR inhibitors. snv63.ru (2,4-diaminopteridin-6-yl)methanol itself serves as a key intermediate in the synthesis of Methotrexate, a potent and widely studied DHFR inhibitor. nih.gov Research has explored a range of 2,4-diaminopteridine derivatives for their potential to inhibit DHFR from various organisms, including parasites and bacteria. nih.govnih.govmdpi.com For instance, studies on Leishmania major have identified 2,4-diaminopteridine derivatives substituted at the 6-position as competitive inhibitors of the bifunctional enzyme DHFR-TS. mdpi.com Similarly, other derivatives have been evaluated for their inhibitory activity against bacterial DHFR in organisms like Bacillus anthracis and Staphylococcus aureus. nih.gov

The inhibitory action of these compounds stems from their ability to bind to the active site of DHFR with high affinity, preventing the natural substrate, dihydrofolate, from binding. This blockade halts the production of tetrahydrofolate, leading to a depletion of the nucleotide pool necessary for DNA replication and RNA synthesis. researchgate.net This disruption of nucleic acid synthesis ultimately inhibits cell proliferation. nih.gov

Table 1: Examples of 2,4-Diaminopteridine Derivatives and their Investigated Role in DHFR Inhibition

| Derivative Class | Target Organism/System | Mechanism of Action | Research Focus |

| Methotrexate Precursors | General | Intermediate for synthesis of Methotrexate, a potent DHFR inhibitor. nih.gov | Antifolate synthesis, anticancer research. nih.gov |

| 6-Substituted 2,4-Diaminopyrimidines | Bacillus anthracis, Staphylococcus aureus | Competitive inhibition of bacterial DHFR. nih.gov | Development of novel antibacterial agents. nih.gov |

| Pteridine Derivatives | Leishmania major, Trypanosoma brucei | Inhibition of parasitic DHFR and pteridine reductase 1 (PTR1). nih.govmdpi.com | Antiparasitic drug discovery. nih.gov |

| N10-methyl-pteroic acid derivatives | Plasmodium falciparum | Metabolized within the parasite to a DHFR inhibitor. nih.gov | Antimalarial research, targeting folate pathway. nih.gov |

Influence on Neurotransmitter Production Pathways

Pteridine derivatives are fundamentally important in neurology as they form the core structure of essential cofactors in the synthesis of several key neurotransmitters. Specifically, tetrahydrobiopterin (BH4), a reduced pteridine derivative, is an indispensable cofactor for multiple aromatic amino acid hydroxylase enzymes. wikipedia.orgwikipedia.org These enzymes are rate-limiting in the production pathways of monoamine neurotransmitters. caringsunshine.com

The primary enzymes dependent on BH4 include:

Tyrosine hydroxylase (TH) , which catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. Dopamine is subsequently converted to norepinephrine and epinephrine. wikipedia.org

Tryptophan hydroxylase (TPH) , which mediates the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin. nih.gov

Phenylalanine hydroxylase (PAH) , which converts phenylalanine to tyrosine, indirectly influencing the pool of precursors available for catecholamine synthesis. caringsunshine.comnih.gov

Given that (2,4-diaminopteridin-6-yl)methanol is a pteridine, its derivatives are investigated for their potential to modulate these pathways. The biosynthesis of BH4 itself starts from guanosine triphosphate (GTP) and involves several enzymatic steps. nih.gov Any compound that influences the enzymes in the pteridine metabolic pathway could, in theory, affect the availability of BH4 and consequently impact the synthesis of dopamine, norepinephrine, epinephrine, and serotonin. nih.govresearchgate.net Research into pteridine metabolism is crucial for understanding neurological functions, as imbalances in BH4 levels have been linked to various neurological and psychiatric conditions. wikipedia.orgresearchgate.net While direct studies on (2,4-diaminopteridin-6-yl)methanol hydrobromide's influence are not extensively detailed, the foundational role of the pteridine nucleus links its derivatives to this critical area of neurobiology. nih.gov

Table 2: Pteridine-Dependent Enzymes in Neurotransmitter Synthesis

| Enzyme | Substrate | Product | Resulting Neurotransmitter(s) |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Dopamine, Norepinephrine, Epinephrine wikipedia.org |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan | Serotonin nih.gov |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | L-Tyrosine | Indirectly supports catecholamine synthesis caringsunshine.com |

Mechanisms of Cellular Growth Modulation and Apoptotic Arrest in Research Models

Derivatives of heterocyclic compounds, including pteridines, have been a focus of research for their ability to modulate cellular growth and induce programmed cell death, or apoptosis. mdpi.comresearchgate.net The antiproliferative activity of these compounds is often linked to their capacity to interfere with the cell cycle, a tightly regulated process that governs cell division. researchgate.net

In various research models, certain heterocyclic derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase. researchgate.net This arrest prevents the cell from proceeding through mitosis, thereby halting proliferation. For example, specific dispiropiperazine derivatives have been shown to arrest the cell cycle in the M phase and disrupt the formation of the mitotic spindle. researchgate.net While not pteridines themselves, these findings illustrate a common strategy for antiproliferative agents. Cdk4/6 inhibitors, for instance, can arrest the cell cycle in the G1 phase. manchester.ac.uk

In addition to halting the cell cycle, many of these compounds can trigger apoptosis. nih.gov Apoptosis is a critical pathway for eliminating damaged or unwanted cells and is often dysregulated in cancer. The induction of apoptosis by chemical compounds can occur through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (like BAX) and anti-apoptotic members (like BCL-2). mdpi.com An increase in the BAX/BCL-2 ratio is a hallmark of apoptosis induction, leading to the activation of caspases and subsequent cell death. Studies on certain pyridine derivatives in canine mammary cancer cells have demonstrated their ability to induce apoptosis by upregulating BAX and downregulating BCL-2 gene expression. mdpi.com Similarly, diindolylmethane derivatives have been identified as potent inducers of apoptosis in lymphoma cells. researchgate.net

Investigation as Biological Probes for Oxidative Processes

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that are generated during normal cellular metabolism. nih.gov Overproduction of ROS can lead to oxidative stress, a condition implicated in numerous diseases. Consequently, there is significant interest in developing tools to detect and quantify ROS in biological systems. researchgate.net Fluorescent probes are particularly valuable for this purpose due to their high sensitivity and spatial resolution. nih.gov

The investigation of compounds as biological probes for oxidative processes often centers on their ability to react with specific ROS, resulting in a detectable change, such as an increase in fluorescence. researchgate.net While this compound itself is not a widely cited ROS probe, the antioxidant properties of related heterocyclic structures, such as dihydropyridine and aminoguanidine derivatives, suggest that the pteridine nucleus could be a scaffold for designing such probes. gavinpublishers.comnih.gov The antioxidant activity of these compounds is often related to their ability to scavenge free radicals. nih.gov

The design of a fluorescent probe for ROS typically involves a molecule that is non-fluorescent or weakly fluorescent in its reduced state but becomes highly fluorescent upon oxidation by an ROS like hydrogen peroxide, superoxide, or hydroxyl radicals. researchgate.net For example, boronate-based probes have been developed to detect peroxynitrite and hydroperoxides. nih.gov These probes utilize an oxidative deprotection mechanism to release a fluorescent reporter molecule. The inherent redox properties of pteridine derivatives could potentially be harnessed in a similar fashion, allowing them to act as sensors for oxidative stress. Further research into the reactivity of (2,4-diaminopteridin-6-yl)methanol derivatives with various ROS would be necessary to evaluate their potential as specific and sensitive biological probes for oxidative processes.

Advanced Analytical and Spectroscopic Characterization Techniques in Pteridine Research

Chromatographic Methodologies for Compound Analysis and Purification

Chromatographic techniques are fundamental in the separation, identification, and quantification of pteridine (B1203161) derivatives from complex mixtures, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pteridine compounds like (2,4-diaminopteridin-6-yl)methanol (B18576) Hydrobromide. The high polarity of many pteridines presents a unique challenge, often necessitating the use of specialized chromatographic modes such as reversed-phase (RP), hydrophilic interaction (HILIC), or ion-exchange chromatography for effective separation. pdx.edu

Method validation for HPLC analysis of pteridine derivatives typically adheres to ICH guidelines and includes assessments of linearity, precision, accuracy, and robustness. For instance, a common setup for purity analysis might involve a C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727). researchgate.net Detection is frequently carried out using a Diode Array Detector (DAD) at wavelengths where the pteridine core structure exhibits strong absorbance, often around 210 nm for quantifying main components and 200 nm for identifying impurities. google.com The purity is generally calculated using the percentage area method from the resulting chromatogram. google.com

Table 1: Illustrative HPLC Parameters for Pteridine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250x4.6mm, 5µm) | researchgate.net |

| Mobile Phase A | Phosphate buffer (e.g., 20mM KH2PO4) | google.com |

| Mobile Phase B | Methanol or Acetonitrile | researchgate.netgoogle.com |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | DAD at 210 nm and 200 nm | google.com |

| Column Temperature | 45 °C | google.com |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for Quantitative Analysis

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of pteridines due to its high sensitivity and selectivity. nih.gov This technique is particularly valuable for measuring low concentrations of these compounds in various matrices.

In LC-MS/MS methods for pteridine analysis, reversed-phase chromatography is commonly employed for separation. nih.gov The mass spectrometer is typically operated in positive electrospray ionization (+ESI) mode, as pteridines readily form protonated molecular ions [M+H]+. mdpi.comnih.gov Quantitative analysis is performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. bioanalysis-zone.com The development of a robust LC-MS/MS method involves the optimization of several parameters, including the mobile phase composition, internal standard selection, injection volume, and source temperature, to mitigate potential issues like in-source reduction. scite.ai

Table 2: Representative LC-MS/MS Parameters for Pteridine Quantification

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Agilent 1290 UHPLC or similar | nih.gov |

| MS System | API 3200 MS/MS or similar | nih.gov |

| Column | C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate (B1210297) | nih.gov |

| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.comnih.gov |

| Capillary Voltage | 4000 V | mdpi.com |

| Drying Gas Temp. | 150 °C | mdpi.com |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of pteridine compounds, providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Drug-Enzyme Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between pteridine-based drugs and their target enzymes at an atomic level. nih.gov For 2,4-diaminopteridine (B74722) derivatives, which are known inhibitors of dihydrofolate reductase (DHFR), NMR can provide unique insights into the binding mode, conformational changes, and dynamic processes within the enzyme-ligand complex. nih.govnih.gov

By using isotopically labeled compounds, multidimensional NMR experiments can be performed to map the binding interface and identify the specific amino acid residues involved in the interaction. illinois.edu Chemical shift perturbation studies, where changes in the NMR spectrum of the protein are monitored upon addition of the ligand, are commonly used to identify the binding site. illinois.edu These studies are crucial for structure-based drug design and the optimization of inhibitor potency and selectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of a pteridine compound provides characteristic absorption bands corresponding to the vibrations of its functional groups. For a molecule like (2,4-diaminopteridin-6-yl)methanol, key vibrational modes would include N-H stretching of the amino groups, O-H stretching of the methanol moiety, and C=C and C=N stretching vibrations within the aromatic pteridine ring system. These spectra can be obtained using techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of a pteridine derivative is characterized by strong absorptions in the UV region, arising from π→π* electronic transitions within the conjugated pteridine ring. The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the pteridine core and the pH of the solution. rsc.org For many pterin (B48896) compounds, characteristic absorption peaks are observed around 254 nm and 360 nm. researchgate.net These spectral properties are useful for both qualitative identification and quantitative analysis.

Table 3: Typical Spectroscopic Data for Pteridine Derivatives

| Spectroscopic Technique | Characteristic Feature | Wavelength/Wavenumber Range | Reference |

|---|---|---|---|

| UV-Vis | π→π* transitions | 250-360 nm | researchgate.net |

| IR | N-H stretching | 3200-3400 cm⁻¹ | researchgate.net |

| IR | C=C aromatic stretching | 1400-1550 cm⁻¹ | researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide valuable insights into the electronic structure, reactivity, and binding energetics of pteridine inhibitors, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of pteridine derivatives. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can be correlated with experimental IR and UV-Vis spectra. researchgate.net Furthermore, DFT can be used to determine various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which help in understanding the chemical behavior of these molecules. scirp.org

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of 2,4-diaminopteridine inhibitors to their target enzymes, such as DHFR. nih.govmdpi.com These methods can predict the preferred binding orientation of the inhibitor within the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov By calculating the binding free energies, these computational approaches can provide a quantitative understanding of the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations for Electronic and Redox Properties of Pterins

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful computational tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock) are employed to model the distribution of electrons and predict a range of molecular properties from the ground up. researchgate.netepstem.net

For pterin derivatives, these calculations are crucial for understanding their electronic and redox behaviors, which are fundamental to their biological functions, such as acting as enzymatic cofactors. nih.gov Computational studies can determine properties like the distribution of electronic charge, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.netresearchgate.net These parameters are vital for predicting the reactivity of the molecule, its stability, and how it will interact with other molecules. For instance, the MEP map can identify nucleophilic and electrophilic sites, which are key to forming intermolecular interactions like hydrogen bonds. jksus.org

Research on various pterin structures has demonstrated significant differences in electronic charge distribution based on substitutions on the pteridine ring. researchgate.net For example, ab initio quantum chemical computations on tetrahydropteridine derivatives revealed that changes, such as the introduction of a 4-amino group, can dramatically alter the electronic properties of the molecule. researchgate.net Such alterations can influence the molecule's ability to participate in redox reactions, a critical aspect of the function of many biologically active pterins. nih.gov Computational models have been used to predict vertical ionization energy and electron affinity, which correlate with the redox potentials and the molecule's ability to engage in electron transfer processes. nih.gov

Table 1: Theoretical Electronic Properties of Pterin Derivatives from Quantum Chemical Calculations

| Property | Description | Significance in Pterin Chemistry |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and helps to understand the electrostatic interactions and reactivity of different parts of the molecule. |

| Ionization Potential | The minimum energy required to remove an electron from a gaseous atom or molecule. | Relates to the molecule's ability to be oxidized, a key aspect of its redox properties. |

| Electron Affinity | The energy change that results from adding an electron to a gaseous atom or molecule. | Relates to the molecule's ability to be reduced, completing the picture of its redox behavior. |

This table is a representation of data typically generated in computational studies and is for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as (2,4-diaminopteridin-6-yl)methanol, and a macromolecular target, typically a protein or nucleic acid. ijfmr.comnih.gov These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govrsc.org

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target's active site. ijfmr.com Using scoring functions, docking algorithms estimate the binding affinity, which helps in ranking potential ligands. ijpsjournal.com Studies on pteridine derivatives frequently employ docking to understand how they interact with enzyme targets like Dihydrofolate Reductase (DHFR) or Pteridine Reductase 1 (PTR1). ijpsjournal.comnih.govmdpi.com For instance, docking simulations of a derivative containing the (2,4-diaminopteridin-6-yl)methyl scaffold revealed that it occupies the active site of DHFR, forming crucial hydrogen bonds with key amino acid residues involved in substrate binding. ijpsjournal.comresearchgate.net The 2,4-diamino substitution pattern is often critical for these interactions, mimicking the binding of natural substrates.

Table 2: Representative Data from Molecular Docking and MD Simulations of Pteridine Derivatives

| Technique | Parameter | Typical Finding for Pteridine Derivatives | Significance |

|---|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | -7.0 to -9.5 | Predicts the binding affinity of the ligand to the target protein. More negative values indicate stronger binding. mdpi.com |

| Molecular Docking | Key Interacting Residues | Hydrogen bonds with residues like Asp, Ser, Tyr, Arg. Pi-Pi stacking with Phe, Tyr, His. | Identifies the specific amino acids in the active site that are crucial for ligand recognition and binding. mdpi.commdpi.com |

| MD Simulation | RMSD (nm) | Stable trajectory with fluctuations between 0.2 to 0.3 nm. | Measures the deviation of the protein-ligand complex from its initial structure, indicating the stability of the binding pose. mdpi.com |

| MD Simulation | Hydrogen Bond Occupancy (%) | High occupancy (>75%) for key interactions. | Quantifies the persistence of specific hydrogen bonds throughout the simulation, highlighting their importance for stable binding. |

| MD Simulation | Radius of Gyration (Rg) (nm) | Stable Rg values for the protein. | Indicates the compactness of the protein structure, showing whether ligand binding induces significant folding or unfolding. mdpi.com |

This table presents typical data ranges and findings from computational studies on pteridine derivatives and is for illustrative purposes.

Through the integrated use of these advanced computational methods, researchers can gain a detailed, atom-level understanding of the properties of (2,4-diaminopteridin-6-yl)methanol and related pteridines, significantly accelerating the design and discovery of new therapeutic agents. rsc.org

Future Directions and Emerging Research Avenues for Pteridine Compounds

Exploration of Novel Pteridine (B1203161) Scaffolds with Tuned Biological Specificity

The pteridine ring system is a fertile ground for the development of new therapeutic agents due to its presence in numerous natural and synthetic compounds with significant pharmacological effects. derpharmachemica.comijfmr.com A primary focus of current research is the rational design and synthesis of novel pteridine scaffolds to achieve greater biological specificity and efficacy. researchgate.netnih.gov By modifying the substituents around the core pteridine structure, chemists can fine-tune the compound's interaction with specific biological targets, leading to the development of potent and selective inhibitors for various enzymes and receptors implicated in disease. acs.orgnih.gov

This structural diversity is key to overcoming challenges such as drug resistance. ijfmr.com For instance, researchers have designed pteridine derivatives that act as dual inhibitors, targeting multiple pathways involved in cancer progression, such as Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), or EGFR and BRAFV600E. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, highlighting the importance of specific functional groups and their positions on the pteridine ring for maximizing biological activity and selectivity. orientjchem.orgacs.org For example, SAR analyses have identified that specific side chains are critical for the anticancer activity of pteridine derivatives targeting monocarboxylate transporter 1 (MCT1). orientjchem.orgacs.org The synthesis of these novel compounds often involves innovative chemical strategies to create diverse libraries for biological screening. derpharmachemica.comresearchgate.net

| Pteridine Scaffold | Biological Target(s) | Therapeutic Potential | Reference |

|---|---|---|---|

| Pteridine dione/trione derivatives | Monocarboxylate Transporter 1 (MCT1) | Anticancer (e.g., Lymphoma) | acs.org |

| 4,5-dihydro- derpharmachemica.comacs.orgnih.govtriazolo[4,3-f]pteridines | PLK1/BRD4 (dual inhibitor) | Anticancer (e.g., Leukemia) | nih.gov |

| Pteridin-7(8H)-one derivatives | EGFRL858R/T790M/C797S | Anticancer (Non-small-cell lung carcinoma) | acs.org |

| 2,4-diaminopteridine (B74722) derivatives | Lipoxygenase / Radical Scavenging | Anti-inflammatory | tandfonline.com |

| Purine/Pteridine-based hybrids | EGFR/BRAFV600E | Anticancer | nih.gov |

Advanced Mechanistic Investigations of Pteridine Derivative Interactions at a Molecular Level

A deeper understanding of how pteridine derivatives interact with their biological targets is essential for rational drug design. Advanced analytical and computational techniques are being employed to elucidate these interactions at the molecular level. ijfmr.com X-ray crystallography, for example, provides high-resolution three-dimensional structures of pteridine ligands bound to their target proteins, such as pteridine reductase 1 (PTR1), a potential drug target in parasites. nih.govnih.gov These crystal structures reveal the precise binding modes and key interactions, such as hydrogen bonds and π-stacking, that govern ligand affinity and specificity. nih.gov

Complementing experimental methods, computational molecular docking studies are used to predict the binding orientation of pteridine derivatives within the active site of a target protein. ijfmr.com These simulations help in understanding structure-activity relationships and in designing new molecules with improved binding affinity. ijfmr.comnih.gov For instance, docking studies have been used to explain the antioxidant capabilities of certain pteridine derivatives and to guide the design of inhibitors for mutant forms of the epidermal growth factor receptor (EGFR). ijfmr.comacs.org Such investigations have revealed that even within the same scaffold, different derivatives can adopt alternative binding modes, highlighting the complexity and flexibility of protein-ligand interactions. nih.govnih.gov

| Pteridine Derivative Class | Target Protein | Key Molecular Interactions Observed | Investigative Technique(s) | Reference |

|---|---|---|---|---|

| Pemetrexed (antifolate) | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Substrate-like orientation with hydrogen bonds to Ser95, Tyr174, and Arg14. | X-ray Crystallography | nih.gov |

| Trimetrexate (antifolate) | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Hydrogen bonds involving Ser95, Tyr174, and Asp161. | X-ray Crystallography | nih.gov |

| Aminobenzimidazole derivatives | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Multiple binding modes observed, involving previously unseen protein movements and water-mediated contacts. | X-ray Crystallography, Molecular Docking | nih.govnih.gov |

| Pteridin-7(8H)-one derivatives | EGFRL858R/T790M/C797S | Direct interactions with mutated Ser797 and the hydrophobic pocket. | Molecular Docking | acs.org |

Development of Next-Generation Pteridine-Based Probes for Biochemical Research

The intrinsic fluorescent properties of many pteridine compounds make them ideal candidates for the development of probes for biochemical and cellular analysis. nih.govresearchgate.net Researchers are designing and synthesizing next-generation pteridine-based fluorescent probes to monitor nucleic acid interactions, screen for enzyme inhibitors, and develop advanced biosensors. cancer.govnih.govsynbiobeta.com

Pteridine nucleoside analogs, such as 3-methylisoxanthopterin (3-MI) and 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP), can be incorporated site-specifically into DNA oligonucleotides. nih.govnih.govcancer.gov The fluorescence of these probes is highly sensitive to their local environment, changing in response to events like DNA hybridization, cleavage, or protein binding. cancer.govnih.gov This property allows for the development of real-time assays for DNA analysis and enzyme activity. For example, a probe containing 3-MI can be used to detect specific PCR products, as its fluorescence increases significantly when it binds to its complementary target and bulges out from the DNA duplex. nih.gov

Furthermore, pterin-based fluorescent probes have been developed for high-throughput screening of enzyme inhibitors. nih.gov A fluorescence polarization assay using a pterin-based probe was designed to screen for inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis and a target for antimicrobial agents. researchgate.netnih.gov The development of such probes and biosensors represents a significant step towards more efficient drug discovery and advanced diagnostics. frontiersin.org

| Pteridine Probe | Probe Type | Application | Principle of Detection | Reference |

|---|---|---|---|---|

| 3-methyl isoxanthopterin (B600526) (3-MI) | Fluorescent Guanine Analog | Nucleic acid analysis, real-time enzyme cleavage assays. | Fluorescence intensity changes upon alteration of base stacking environment. | nih.govcancer.govnih.gov |

| 6-methyl isoxanthopterin (6MI) | Fluorescent Guanine Analog | DNA and protein-DNA interaction studies. | Changes in fluorescence intensity, anisotropy, and lifetime. | nih.govcancer.gov |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | Fluorescent Adenosine (B11128) Analog | Monitoring DNA structure and interactions in real-time. | Quenching of fluorescence upon incorporation into oligonucleotides, which is sensitive to structural changes. | nih.govcancer.gov |

| Pterin-based FP Probe | Fluorescence Polarization (FP) Probe | High-throughput screening for Dihydropteroate Synthase (DHPS) inhibitors. | Competitive binding to the pterin (B48896) subsite of DHPS, detected by changes in fluorescence polarization. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。